Cas no 3017-68-3 (2-Butene, 2-bromo-,(2Z)- (9CI))
3017-68-3 structure
Product Name:2-Butene, 2-bromo-,(2Z)- (9CI)
CAS-nummer:3017-68-3
MF:C4H7Br
MW:135.002380609512
MDL:MFCD00191841
CID:294391
PubChem ID:24884290
Update Time:2025-10-28
2-Butene, 2-bromo-,(2Z)- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Butene, 2-bromo-,(2Z)- (9CI)
- (Z)-2-BROMO-2-BUTENE
- 2-bromo-bis-2-butene
- 2-Bromo-but-2-ene
- 2-bromo-cinnamic acid
- 2-bromo-cis-2-butene
- 2-bromo-trans-2-butene
- 2-Brom-zimtsaeure
- 3-(2-BroMophenyl)-2-propenoic Acid
- 3-(2-Bromophenyl)acrylic acid
- BROMOCINNAMIC ACID,2-
- Cinnamic acid, o-bromo-
- cis-2-bromo-but-2-ene
- Nsc407679
- o-Bromocinnamic acid
- RARECHEM BK HC T304
- trans-2-bromo-2-butene
- trans-2-bromobut-2-ene
- TRANS-2-BROMOCINNAMIC ACID
- cis-2-bromo-2-butene
- (Z)-2-bromobut-2-ene
- UILZQFGKPHAAOU-ARJAWSKDSA-N
- EINECS 225-332-5
- J-017812
- DTXSID001312513
- 2-Butene, 2-bromo-, (2Z)-
- 3017-68-3
- J-802062
- InChI=1/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3
- AS-77763
- 2-BROMO-2-BUTENE
- CS-0444617
- B1412
- (Z)-2-Bromo-2-butene, 97%
- 1-Methyl-1-propenyl Bromide
- D93160
- 2-Bromobut-2-ene
- 2-Butene, 2-bromo-, (E)-
- J-017810
- 13294-71-8
- AKOS015907947
- NSC 20942
- 2-Butene, 2-bromo-
- EN300-103452
- (E)-2-Bromo-2-butene, 96%
- (2Z)-2-Bromobut-2-ene
-
- MDL: MFCD00191841
- Inchi: 1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3-
- InChI-sleutel: UILZQFGKPHAAOU-ARJAWSKDSA-N
- LACHT: Br/C(/C)=C\C
Berekende eigenschappen
- Exacte massa: 133.97311
- Monoisotopische massa: 133.97311g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 5
- Aantal draaibare bindingen: 0
- Complexiteit: 45.6
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.2
- Topologisch pooloppervlak: 0Ų
Experimentele eigenschappen
- Kleur/vorm: 未确定
- Dichtheid: 1.331 g/mL at 25 °C(lit.)
- Smeltpunt: -111.2°C
- Kookpunt: 91-92 °C(lit.)
- Vlampunt: 华氏:30.2 °F
摄氏:-1 °C - Brekindex: n20/D 1.459(lit.)
- PSA: 0
- LogboekP: 2.30500
- Oplosbaarheid: 未确定
2-Butene, 2-bromo-,(2Z)- (9CI) Beveiligingsinformatie
-
Symbool:
- Signaalwoord:Danger
- Gevaarverklaring: H225
- Waarschuwingsverklaring: P210
- Vervoersnummer gevaarlijk materiaal:UN 1993 3/PG 2
- WGK Duitsland:3
- Code gevarencategorie: 11
- Veiligheidsinstructies: 16-29-33
-
Identificatie van gevaarlijk materiaal:
- Gevaarklasse:3.1
- PackingGroup:II
- Opslagvoorwaarde:2-8°C
- Risicozinnen:11
- Verpakkingsgroep:II
- Gevaarsniveau:3.1
2-Butene, 2-bromo-,(2Z)- (9CI) Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00825-5ml |
2-Butene, 2-bromo-,(2Z)- (9CI) |
3017-68-3 | 5ml |
¥4138.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00825-1ml |
2-Butene, 2-bromo-,(2Z)- (9CI) |
3017-68-3 | 1ml |
¥1148.0 | 2021-09-04 | ||
| eNovation Chemicals LLC | D964056-100mg |
(Z)-2-Bromo-2-butene |
3017-68-3 | 95% | 100mg |
$260 | 2024-06-07 | |
| Aaron | AR003DEN-100mg |
(Z)-2-Bromo-2-butene |
3017-68-3 | 95% | 100mg |
$260.00 | 2025-02-10 | |
| 1PlusChem | 1P003D6B-100mg |
(Z)-2-Bromo-2-butene |
3017-68-3 | 95% | 100mg |
$276.00 | 2024-05-06 | |
| A2B Chem LLC | AB56243-100mg |
(Z)-2-Bromo-2-butene |
3017-68-3 | 95% | 100mg |
$299.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D964056-100mg |
(Z)-2-Bromo-2-butene |
3017-68-3 | 95% | 100mg |
$260 | 2025-02-25 | |
| eNovation Chemicals LLC | D964056-100mg |
(Z)-2-Bromo-2-butene |
3017-68-3 | 95% | 100mg |
$260 | 2025-02-20 |
2-Butene, 2-bromo-,(2Z)- (9CI) Gerelateerde literatuur
-
1. Kinetics of the reactions of the nitrate radical with a series of halogenobutenes. A study of the effect of substituents on the rate of addition of NO3 to alkenesR. William S. Aird,Carlos E. Canosa-Mas,David J. Cook,George Marston,Paul S. Monks,Richard P. Wayne,Evert Ljungstr?m J. Chem. Soc. Faraday Trans. 1992 88 1093
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2. Kinetics of the reactions of the nitrate radical with a series of halogenobutenes. A study of the effect of substituents on the rate of addition of NO3 to alkenesR. William S. Aird,Carlos E. Canosa-Mas,David J. Cook,George Marston,Paul S. Monks,Richard P. Wayne,Evert Ljungstr?m J. Chem. Soc. Faraday Trans. 1992 88 1093
-
3. Correlations between rate parameters and calculated molecular properties in the reactions of the nitrate radical with alkenesGeorge Marston,Paul S. Monks,Carlos E. Canosa-Mas,Richard P. Wayne J. Chem. Soc. Faraday Trans. 1993 89 3899
-
4. 685. Reduced cyclic compounds. Part V. The preparation of 5 : 6-dihydro-3-methyl-4H-pyran and its conversion into 4-methyl-hex-trans-4-en-1-olM. F. Ansell,B. Gadsby J. Chem. Soc. 1958 3388
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5. Polyfluoroalkyl derivatives of nitrogen. Part XXXVI. Photochemical reaction of N-bromo- and N-chloro-bistrifluoromethylamine with cis- or trans-but-2-ene, and the synthesis of 1,2-di(bistrifluoromethylamino)- difluoroethylene and 2-bromo-1,2-difluoro-NN-bistrifluoromethylvinylamineG. L. Fleming,R. N. Haszeldine,A. E. Tipping J. Chem. Soc. Perkin Trans. 1 1972 1877
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